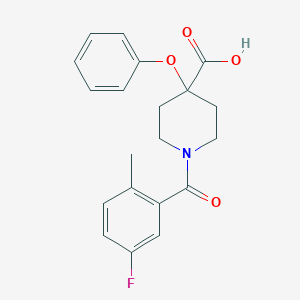
methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate is an organic compound characterized by its conjugated diene structure and the presence of a phenyl group. This compound is notable for its unique geometric configuration, which is denoted by the (2Z,5E) nomenclature, indicating the specific arrangement of substituents around the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that are optimized for high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or hydroxyl groups, leading to the formation of esters, ethers, or other substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in electron transfer reactions, which can modulate biological processes. The phenyl group contributes to its binding affinity with various enzymes and receptors, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z,4E)-2-hydroxy-4-oxo-6-phenylhexa-2,4-dienoate: Similar structure but different geometric configuration.
Methyl (2E,5Z)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate: Different arrangement of double bonds.
Methyl (2Z,5E)-2-hydroxy-4-oxo-6-methylhexa-2,5-dienoate: Substitution of the phenyl group with a methyl group.
Uniqueness
Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate is unique due to its specific (2Z,5E) configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)12(15)9-11(14)8-7-10-5-3-2-4-6-10/h2-9,15H,1H3/b8-7+,12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSRJGGJQWIXMP-GHYOLMRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC(=O)C=CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)/C=C/C1=CC=CC=C1)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-fluorophenoxy)methyl]-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5445028.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5445029.png)
![(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B5445044.png)
![3-methyl-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5445049.png)
![2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5445060.png)
![4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5445064.png)
![1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane](/img/structure/B5445071.png)

![1-[1-HYDROXY-4-METHYL-2-(THIOPHEN-2-YL)-1H-IMIDAZOL-5-YL]ETHAN-1-ONE](/img/structure/B5445085.png)
![N-{5-[(4-benzylpiperazin-1-yl)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5445088.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-(dimethylamino)butanamide](/img/structure/B5445089.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5445126.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5445134.png)
